molecular formula C8H3ClFNO2 B1459712 7-Chloro-4-fluoro-1H-indole-2,3-dione CAS No. 1414958-28-3

7-Chloro-4-fluoro-1H-indole-2,3-dione

Cat. No.: B1459712
CAS No.: 1414958-28-3
M. Wt: 199.56 g/mol
InChI Key: CYYDTPWYDQOSAD-UHFFFAOYSA-N
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Description

7-Chloro-4-fluoro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms attached to the indole ring, which imparts unique chemical and biological properties .

Mechanism of Action

Target of Action

7-Chloro-4-fluoro-1H-indole-2,3-dione, also known as 7-Chloro-4-fluoroindoline-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which may impact its bioavailability and distribution within the body.

Result of Action

Given the biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects among others.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration status of the tissues in which it is distributed. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-fluoro-1H-indole-2,3-dione typically involves the reaction of 7-chloroindole with fluorinating agents under controlled conditions. One common method includes the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-fluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-4-fluoro-1H-indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Comparison with Similar Compounds

  • 7-Fluoroindole-2,3-dione
  • 7-Chloroindole-2,3-dione
  • 4-Fluoroindole-2,3-dione

Comparison: 7-Chloro-4-fluoro-1H-indole-2,3-dione is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-chloro-4-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYDTPWYDQOSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285698
Record name 7-Chloro-4-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-28-3
Record name 7-Chloro-4-fluoro-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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